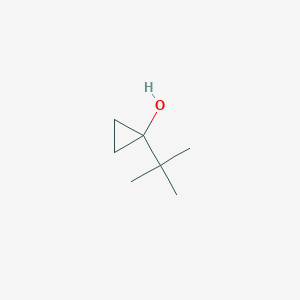

1-Tert-butylcyclopropan-1-ol

Description

1-Tert-butylcyclopropan-1-ol is a cyclopropane derivative featuring a hydroxyl group (-OH) and a bulky tert-butyl group (-C(CH₃)₃) attached to the same carbon atom of the strained three-membered ring. This compound is of interest due to its unique stereoelectronic properties, which arise from the combination of the rigid cyclopropane ring and the steric hindrance imparted by the tert-butyl group.

Properties

Molecular Formula |

C7H14O |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

1-tert-butylcyclopropan-1-ol |

InChI |

InChI=1S/C7H14O/c1-6(2,3)7(8)4-5-7/h8H,4-5H2,1-3H3 |

InChI Key |

OXAUUVOIJGZWRN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1(CC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tert-butylcyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of tert-butyl diazoacetate with alkenes in the presence of a catalyst can yield 1-tert-butylcyclopropan-1-ol . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like rhodium or copper complexes.

Industrial Production Methods

Industrial production of 1-tert-butylcyclopropan-1-ol may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Stereochemical Isomerization Reactions

Silver(I)-catalyzed isomerization enables interconversion between cis- and trans-diastereomers of 1-tert-butylcyclopropan-1-ol derivatives. Key findings include:

Table 1: Isomerization Conditions and Yields

| Starting Material | Catalyst | Solvent | Time (h) | Yield (%) | Product Configuration |

|---|---|---|---|---|---|

| cis-2-Benzyl-1-(tert-butyl) | AgOTf | i-PrOH | 16 | 61 | trans |

| cis-1-Cyclobutyl derivative | AgOTf | i-PrOH | 16 | 73 | trans |

Mechanistic studies suggest the reaction proceeds via a carbocation intermediate stabilized by silver coordination, followed by stereochemical reorganization. The trans-isomer dominates due to reduced steric strain between the tert-butyl group and adjacent substituents .

Acid-Catalyzed Ring-Opening Reactions

The cyclopropane ring undergoes cleavage under acidic conditions, forming branched products. For example:

-

Protonation and SN1-type cleavage : In HCl/ether systems, the hydroxyl group is protonated, generating a tert-butyloxonium ion. Subsequent ring opening produces carbocation intermediates that trap nucleophiles (e.g., Cl⁻) .

-

Comparative reactivity : The strained cyclopropane ring reacts 5–10× faster than unstrained cyclohexanol analogs due to increased ring strain energy (estimated ΔG‡ reduction of 8–12 kcal/mol) .

Equation 1 :

Photocatalytic Cyclopropanation

While not directly involving 1-tert-butylcyclopropan-1-ol, related organophotocatalytic methods using α-bromo-β-ketoesters demonstrate its potential as a synthetic precursor. Key observations:

-

Radical-mediated cyclopropanation of alkenes occurs under blue light irradiation (456 nm) with 0.5 mol% benzothiazinoquinoxaline catalyst .

-

Functional group tolerance includes esters, amides, and boronic acids, suggesting compatibility with complex substrates .

Comparative Reactivity with Structural Analogs

Table 2: Reaction Rate Differences in Cyclopropanol Derivatives

| Compound | Ring Size | Relative Rate (vs 1-Tert-butyl) |

|---|---|---|

| 1-Tert-butylcyclopentan-1-ol | 5-member | 0.3× |

| 2-Methylcyclopropanol | 3-member | 1.8× |

The tert-butyl group slows reactions requiring conformational flexibility (e.g., isomerization) but accelerates processes benefiting from hyperconjugative stabilization (e.g., carbocation formation) .

Stability Under Thermal and Oxidative Conditions

Scientific Research Applications

1-Tert-butylcyclopropan-1-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying cyclopropane chemistry.

Biology: The compound’s reactivity and structural features make it useful in probing biological systems and understanding enzyme mechanisms.

Medicine: It may be explored for its potential therapeutic properties or as an intermediate in the synthesis of pharmaceuticals.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-tert-butylcyclopropan-1-ol exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific application and reaction conditions. For instance, in biological systems, the compound may interact with enzymes or other biomolecules, leading to changes in their activity or function .

Comparison with Similar Compounds

The following sections compare 1-Tert-butylcyclopropan-1-ol with structurally related compounds, focusing on physicochemical properties, synthesis methods, and functional behavior.

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Compounds

Key Observations :

- The tert-butyl group is a common substituent across these compounds, but its placement (e.g., directly on the cyclopropane ring vs. as an ether or sulfide) dictates steric and electronic effects.

- Ortho-substituted aromatic analogs like 1-(O-tolyl)cyclopropan-1-ol exhibit reduced steric hindrance compared to tert-butyl derivatives but may face challenges in regioselective synthesis .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The tert-butyl group enhances hydrophobicity in all cases, but solubility varies with functional groups. For example, 1-tert-butoxypropan-1-ol’s ether linkage improves solubility in ethyl acetate compared to the parent cyclopropanol .

- Steric shielding from the tert-butyl group may stabilize 1-Tert-butylcyclopropan-1-ol against ring-opening reactions common in strained cyclopropanes.

Toxicity and Regulatory Considerations

- Butan-1-ol and 2-Methylpropan-1-ol: Show similar toxicity profiles (e.g., NOAEC values), suggesting tert-butyl alcohols may share metabolic pathways or exposure risks .

Biological Activity

1-Tert-butylcyclopropan-1-ol (CAS Number: 38858-79-6) is a cyclopropane derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound serves as an intermediate in organic synthesis and has been investigated for its interactions with various biological systems. This article provides a comprehensive overview of the biological activity associated with 1-tert-butylcyclopropan-1-ol, including mechanisms of action, research findings, and case studies.

1-Tert-butylcyclopropan-1-ol is characterized by its unique cyclopropane structure, which contributes to its reactivity and interaction with biological targets. The compound can undergo various transformations, such as oxidation to form tert-butylcyclopropanone or reduction to yield tert-butylcyclopropane. These transformations are significant for its application in drug development and synthetic chemistry.

The mechanism of action for 1-tert-butylcyclopropan-1-ol is primarily linked to its ability to interact with enzymes and other biomolecules. Studies have indicated that it may act as a pharmacophore, influencing biological pathways through enzyme inhibition or modulation .

Antimicrobial Properties

Research has highlighted the potential antimicrobial properties of 1-tert-butylcyclopropan-1-ol. In vitro studies have shown that compounds with similar structures exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds often correlates with their structural features, such as the presence of the tert-butyl group which enhances lipophilicity and cellular uptake .

Case Studies

-

Antibacterial Activity :

A study investigating the antibacterial efficacy of cyclopropane derivatives found that certain analogs of 1-tert-butylcyclopropan-1-ol demonstrated significant inhibition against pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications to the cyclopropane ring could enhance antibacterial potency . -

Drug Development :

In drug discovery contexts, 1-tert-butylcyclopropan-1-ol has been explored as a scaffold for developing new therapeutic agents targeting cystic fibrosis transmembrane conductance regulator (CFTR) channels. Compounds derived from this structure have shown promising results in enhancing chloride secretion in epithelial cells affected by cystic fibrosis mutations .

Research Findings

A summary of key research findings related to the biological activity of 1-tert-butylcyclopropan-1-ol is presented below:

Q & A

Q. What are the optimal synthetic routes and purification methods for 1-Tert-butylcyclopropan-1-ol?

Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters (e.g., catalysts, solvents, temperature) and monitoring yields via gas chromatography (GC) or high-performance liquid chromatography (HPLC). For purification, recrystallization or column chromatography (using silica gel with gradient elution) is recommended. Ensure full characterization of intermediates and final products via NMR and mass spectrometry (MS) to confirm purity .

Q. How should researchers characterize the structural and chemical properties of 1-Tert-butylcyclopropan-1-ol?

Methodological Answer: Use a combination of techniques:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm cyclopropane ring integrity and tert-butyl group positioning.

- X-ray diffraction (XRD) for crystallographic validation of stereochemistry .

- Fourier-transform infrared spectroscopy (FTIR) to identify hydroxyl and cyclopropane functional groups. Report all spectral data in the main text or supplementary materials, adhering to journal guidelines .

Q. What experimental protocols are recommended to assess the stability of 1-Tert-butylcyclopropan-1-ol under varying conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to:

- Elevated temperatures (40–80°C) in controlled humidity chambers.

- UV light exposure to test photodegradation.

- Acidic/basic conditions (pH 3–11) to evaluate hydrolytic stability. Quantify degradation products via GC-MS or HPLC-MS and compare with toxicological databases (e.g., EPA’s IRIS) for risk assessment .

Advanced Research Questions

Q. How does 1-Tert-butylcyclopropan-1-ol influence reaction mechanisms in catalytic systems?

Methodological Answer: Employ kinetic isotope effect (KIE) studies and density functional theory (DFT) calculations to probe transition states. For example, compare reaction rates using deuterated analogs to identify rate-determining steps. Pair experimental data with molecular dynamics (MD) simulations to map steric effects of the tert-butyl group on cyclopropane ring strain .

Q. How should researchers resolve contradictions in physicochemical data (e.g., conflicting solubility or reactivity reports)?

Methodological Answer:

- Replicate experiments under standardized conditions (e.g., IUPAC-recommended solvents, temperatures).

- Apply statistical tools (e.g., ANOVA) to identify outliers or systematic errors.

- Cross-reference with structural analogs (e.g., tert-butanol derivatives) to contextualize discrepancies .

- Discuss contradictions in the context of experimental design limitations in the manuscript’s Tartışma (Discussion) section .

Q. What computational strategies are effective for modeling 1-Tert-butylcyclopropan-1-ol’s interactions in biological systems?

Methodological Answer:

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes or receptors.

- Perform MD simulations (e.g., GROMACS) to study conformational dynamics in aqueous or lipid bilayer environments.

- Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.